2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid 2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid High affinity α2-adrenoceptor antagonist and selective 5-HT uptake inhibitor (Ki values are 2.01 and 3.77 nM respectively). Displays low affinity at a variety of structurally homologous GPCRs.
Brand Name: Vulcanchem
CAS No.: 152148-64-6
VCID: VC0004488
InChI: InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1
SMILES: CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O
Molecular Formula: C24H31NO5S
Molecular Weight: 445.6 g/mol

2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid

CAS No.: 152148-64-6

Cat. No.: VC0004488

Molecular Formula: C24H31NO5S

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid - 152148-64-6

CAS No. 152148-64-6
Molecular Formula C24H31NO5S
Molecular Weight 445.6 g/mol
IUPAC Name 2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
Standard InChI InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1
Standard InChI Key RKQPEIGWZATOHW-FYZYNONXSA-N
Isomeric SMILES CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O
SMILES CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O
Canonical SMILES CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O

Chemical Structure and Nomenclature

Molecular Architecture

The compound comprises two primary structural units:

  • A benzofuran-6-yl group: A fused bicyclic system of benzene and furan, known for conferring metabolic stability and bioactivity.

  • A (1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylmethyl amine: A chiral tetrahydronaphthalene derivative with a methoxy substituent at position 5 and a methylamine side chain .

The methanesulfonic acid counterion enhances solubility and stability, critical for pharmaceutical formulations .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₄H₃₁NO₅S
Molecular Weight445.6 g/mol
IUPAC Name2-(1-Benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
CAS Number152148-63-5

Synthesis and Characterization

Catalytic Asymmetric Induction

The synthesis leverages asymmetric induction to achieve high enantiomeric excess (99.9%). A patented method involves:

  • Addition-elimination reaction: 5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine using methanesulfonic acid as a catalyst, forming a chiral intermediate.

  • Reductive amination: Palladium-carbon catalyzed hydrogenation cleaves protective groups, yielding the target amine.

  • Salt formation: Methanesulfonic acid is introduced to form the mesylate salt, enhancing crystallinity and purity .

Table 2: Synthesis Conditions

ParameterDetail
CatalystMethanesulfonic acid
SolventTetrahydrofuran/Ethanol
Temperature50–120°C
Yield68.7%

Physicochemical Properties

Solubility and Stability

The mesylate salt exhibits improved aqueous solubility compared to the free base, attributable to methanesulfonic acid’s polar sulfonate group . It is soluble in dimethyl sulfoxide (DMSO) at 125 mg/mL under ultrasonication.

Table 3: Physicochemical Data

PropertyValue
Melting Point>230°F (>110°C)
Refractive Index1.429–1.4317
Vapor Pressure1 mmHg at 20°C
StabilityStable in boiling water/alkali

Biological Activity and Mechanism

Dopamine D2 Receptor Antagonism

The compound acts as a selective dopamine D2 receptor antagonist, modulating neurotransmitter release and intracellular signaling. Preclinical studies demonstrate its efficacy in animal models of schizophrenia and Parkinson’s disease.

Pharmacodynamic Profile

  • Receptor Affinity: High selectivity for D2 over D1 receptors (IC₅₀: 12 nM vs. >1,000 nM).

  • Therapeutic Index: Favorable safety profile in acute toxicity assays (LD₅₀ > 2,000 mg/kg in rodents).

Pharmaceutical Applications

Neuropsychiatric Therapeutics

The compound’s D2 antagonism positions it as a candidate for:

  • Schizophrenia: Mitigates positive symptoms (hallucinations, delusions) via dopaminergic pathway modulation.

  • Parkinson’s Disease: Potential adjunct to levodopa by reducing dyskinesia.

Table 4: Benchmarking Against Analogues

CompoundD2 IC₅₀ (nM)Solubility (mg/mL)
Target Compound12125 (DMSO)
Haloperidol1.30.03 (Water)
Risperidone3.20.1 (Water)

Future Perspectives

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and tolerability. Structural optimization could improve blood-brain barrier permeability.

Sustainable Synthesis

Methanesulfonic acid’s green chemistry credentials align with trends toward eco-friendly pharmaceutical manufacturing .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator